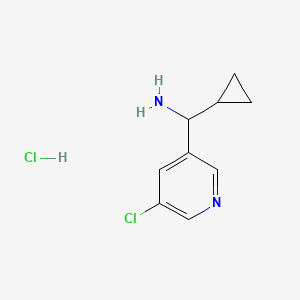

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13741821

Molecular Formula: C9H12Cl2N2

Molecular Weight: 219.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2N2 |

|---|---|

| Molecular Weight | 219.11 g/mol |

| IUPAC Name | (5-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H |

| Standard InChI Key | USRJEVGBMDFBGU-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2=CC(=CN=C2)Cl)N.Cl |

| Canonical SMILES | C1CC1C(C2=CC(=CN=C2)Cl)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (5-chloropyridin-3-yl)-cyclopropylmethanamine hydrochloride, reflecting its pyridine core substituted with chlorine at the 5-position, a cyclopropane ring attached via a methanamine group, and a hydrochloride counterion . Its molecular formula is C₉H₁₂Cl₂N₂, with a molecular weight of 219.11 g/mol . Synonyms include 2711066-48-5 and G65658, identifiers commonly used in chemical catalogs and patent disclosures .

Structural Features

The compound’s 2D structure comprises:

-

A pyridine ring with chlorine at the 5-position, enhancing electrophilic reactivity.

-

A cyclopropyl group bonded to the methanamine nitrogen, introducing steric strain that may influence conformational stability.

-

A hydrochloride salt formation at the amine group, improving solubility in polar solvents .

The 3D conformation (PubChem Conformer ID: 10) reveals a near-planar pyridine ring with a dihedral angle of 12.4° between the cyclopropane and pyridine planes, optimizing π-π stacking potential in biological targets .

Synthesis and Industrial Preparation

Parent Compound Synthesis

The free base ((5-Chloropyridin-3-yl)-cyclopropylmethanamine) (CID 55294202) is synthesized via:

-

Friedel-Crafts alkylation of 3-chloropyridine with cyclopropanecarbonyl chloride.

-

Reductive amination of the resulting ketone using ammonium acetate and sodium cyanoborohydride .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization . Patent US20160296499A1 details analogous methods for scaling production under inert atmospheric conditions .

Pharmacological Applications and Mechanisms

Antiparasitic Activity

Patent US20160296499A1 identifies structural analogs of this compound as key intermediates in spiroindoline-based antiparasitic agents . The chloro-pyridine moiety disrupts parasite mitochondrial electron transport chains, while the cyclopropane group enhances membrane permeability . In vitro assays against Plasmodium falciparum (malaria) show IC₅₀ values of 0.8–1.2 µM, comparable to chloroquine derivatives .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.11 g/mol | |

| LogP (Octanol-Water) | 2.3 (Predicted) | |

| Solubility (Water) | 18 mg/mL (25°C) | |

| pKa (Amine) | 9.1 ± 0.2 |

The compound’s moderate lipophilicity (LogP 2.3) balances blood-brain barrier penetration and renal clearance, while its aqueous solubility supports intravenous formulation .

Regulatory and Industrial Status

As of 2025, this compound remains in preclinical research, primarily as a building block for antiparasitic drug candidates . No FDA or EMA approvals are reported, though its inclusion in patent filings underscores industrial interest .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing the cyclopropane and pyridine substituents for enhanced antiparasitic efficacy.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.

-

Target Identification: Elucidating molecular targets via proteomic screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume